The Versatility of Amino-PEG4-benzyl ester in Modern Research: A Technical Guide
The Versatility of Amino-PEG4-benzyl ester in Modern Research: A Technical Guide
For Immediate Release
In the landscape of advanced scientific research, particularly in the realms of drug development and bioconjugation, the strategic use of linker molecules is paramount. Among these, Amino-PEG4-benzyl ester has emerged as a critical tool for researchers and scientists. This heterobifunctional linker, characterized by a primary amine at one end, a cleavable benzyl (B1604629) ester at the other, and a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG) spacer, offers a unique combination of functionalities that are being leveraged to create sophisticated bioconjugates and targeted therapeutics. This technical guide provides an in-depth exploration of the applications, experimental considerations, and underlying principles of Amino-PEG4-benzyl ester in research.
Core Applications in Research
Amino-PEG4-benzyl ester serves as a versatile building block in several key areas of research, primarily owing to its dual reactive sites and the advantageous properties imparted by its PEG spacer.
Bioconjugation and PEGylation
The primary amine of Amino-PEG4-benzyl ester provides a reactive handle for conjugation to various biomolecules, including proteins, peptides, and oligonucleotides.[1] This process, known as PEGylation, utilizes the PEG spacer to enhance the solubility, stability, and biocompatibility of the conjugated molecule, while potentially reducing its immunogenicity. The benzyl ester terminus can be used for subsequent modifications or for controlled release applications.
Synthesis of Proteolysis Targeting Chimeras (PROTACs)
A significant application of Amino-PEG4-benzyl ester is in the synthesis of PROTACs.[2][3][4] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome.[1] In this context, Amino-PEG4-benzyl ester can serve as a component of the linker connecting the target-binding ligand and the E3 ligase ligand. The cleavable benzyl ester allows for the release of a carboxylic acid, which can be a key structural element in the final PROTAC molecule or a handle for further chemical elaboration.
Drug Delivery Systems
The unique structure of Amino-PEG4-benzyl ester makes it a valuable component in the design of drug delivery systems.[] The PEG chain can improve the pharmacokinetic properties of a drug, such as extending its circulation time.[] The benzyl ester can be designed to be cleaved under specific physiological conditions, enabling the controlled release of the active drug molecule at the target site.[]
Physicochemical Properties
A clear understanding of the physicochemical properties of Amino-PEG4-benzyl ester is essential for its effective use in research.
| Property | Value | Reference |
| Molecular Formula | C18H29NO6 | --INVALID-LINK-- |
| Molecular Weight | 355.4 g/mol | --INVALID-LINK-- |
| CAS Number | 1351397-21-1 | --INVALID-LINK-- |
| Purity | Typically ≥95% | --INVALID-LINK-- |
| Solubility | Soluble in DMSO, DCM, DMF | --INVALID-LINK-- |
| Storage | -20°C | --INVALID-LINK-- |
Experimental Protocols and Methodologies
The following sections provide detailed methodologies for the key applications of Amino-PEG4-benzyl ester.
Protocol 1: General Bioconjugation via Amine Coupling
This protocol outlines the conjugation of Amino-PEG4-benzyl ester to a protein with an available carboxylic acid group, activated as an N-hydroxysuccinimide (NHS) ester.
Materials:
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Protein with an accessible carboxylic acid group
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Amino-PEG4-benzyl ester
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N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
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N-hydroxysuccinimide (NHS)
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Activation Buffer (e.g., 0.1 M MES, pH 6.0)
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Coupling Buffer (e.g., 0.1 M Phosphate Buffered Saline, pH 7.4)
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Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
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Desalting column
Procedure:
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Protein Preparation: Dissolve the protein in the Activation Buffer.
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Activation of Carboxylic Acid: Add a 5- to 10-fold molar excess of EDC and NHS to the protein solution. Incubate for 15-30 minutes at room temperature.
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Linker Addition: Dissolve Amino-PEG4-benzyl ester in a minimal amount of a compatible organic solvent (e.g., DMSO) and add it to the activated protein solution. A 10- to 20-fold molar excess of the linker over the protein is a common starting point.
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Conjugation Reaction: Adjust the pH of the reaction mixture to 7.2-7.5 with the Coupling Buffer. Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
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Quenching: Add the Quenching Buffer to stop the reaction.
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Purification: Remove excess linker and byproducts using a desalting column equilibrated with a suitable storage buffer.
Caption: Workflow for bioconjugation using Amino-PEG4-benzyl ester.
Protocol 2: Benzyl Ester Cleavage
The benzyl ester group can be cleaved under various conditions to yield a free carboxylic acid. The choice of method depends on the stability of the rest of the molecule.
| Cleavage Method | Reagents and Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenolysis | H₂, Pd/C, in a solvent like MeOH or EtOH, room temperature | Mild and high-yielding | Not compatible with reducible functional groups (e.g., alkynes, alkenes, nitro groups) |
| Acidic Cleavage | Trifluoroacetic acid (TFA), often with a scavenger like anisole, in CH₂Cl₂ | Effective for hindered esters | Harsh conditions, not suitable for acid-labile protecting groups |
| Lewis Acid Cleavage | AlCl₃ or SnCl₄, with a scavenger like anisole, in CH₂Cl₂, 0°C to room temperature | Can be selective for benzyl esters | Requires stoichiometric amounts of Lewis acid, workup can be challenging |
Application in PROTACs: The Importance of the Linker
In the design of PROTACs, the linker plays a crucial role in determining the efficacy of the final molecule. The length and composition of the linker influence the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.
Caption: The mechanism of action of a PROTAC.
Quantitative Impact of PEG Linker Length on PROTAC Efficiency
The length of the PEG linker is a critical parameter that must be optimized for each target protein and E3 ligase pair. The following table summarizes general findings from the literature on the effect of PEG linker length on PROTAC-mediated protein degradation, quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).
| Target Protein | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| Tank-binding kinase 1 (TBK1) | Alkyl/Ether | < 12 | No degradation | - | [2] |
| Tank-binding kinase 1 (TBK1) | Alkyl/Ether | 21 | 3 | 96 | [2] |
| Tank-binding kinase 1 (TBK1) | Alkyl/Ether | 29 | 292 | 76 | [2] |
| Estrogen Receptor α (ERα) | PEG | 12 | Effective | - | [2] |
| Estrogen Receptor α (ERα) | PEG | 16 | More Potent | - | [2] |
These data illustrate that a systematic variation of the linker length is crucial for achieving optimal degradation potency. A linker that is too short may cause steric hindrance, while a linker that is too long may not effectively bring the target protein and E3 ligase into proximity.
Conclusion
Amino-PEG4-benzyl ester is a powerful and versatile tool for researchers in drug development, bioconjugation, and materials science. Its heterobifunctional nature, combined with the beneficial properties of the PEG spacer and the cleavable benzyl ester, allows for the creation of complex and highly functional biomolecular constructs. As the demand for more targeted and effective therapeutics continues to grow, the utility of sophisticated linkers like Amino-PEG4-benzyl ester is set to expand, enabling the development of the next generation of precision medicines.
